molecular formula C22H21FN6O B129159 Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl- CAS No. 148680-62-0

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-

Cat. No. B129159
M. Wt: 404.4 g/mol
InChI Key: SOUIHMOJVCWUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-, also known as PFT-α, is a small molecule inhibitor of the stress-activated protein kinase (SAPK) pathway. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism Of Action

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α inhibits the SAPK pathway by binding to the active site of the SAPK kinase, preventing its activation. This leads to the inhibition of downstream SAPK signaling, which is involved in cell survival and proliferation. Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.

Biochemical And Physiological Effects

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α has been shown to have a range of biochemical and physiological effects. In cancer cells, Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α inhibits cell proliferation and induces apoptosis. In inflammatory cells, Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α inhibits the production of pro-inflammatory cytokines and chemokines. In animal models of neurodegenerative diseases, Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α has been shown to protect against neuronal damage and improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α is its specificity for the SAPK pathway, which makes it a useful tool for studying the role of this pathway in various diseases. Additionally, Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α is its limited bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α. One area of interest is its potential use in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, further studies are needed to determine the optimal dosing and administration of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α for various diseases. Finally, there is a need for the development of more potent and bioavailable derivatives of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α for use in therapeutic applications.

Synthesis Methods

The synthesis of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α involves the reaction of 4-(4-fluorophenyl)-1-piperazinecarboxaldehyde with 2-phenylpyrazolo[1,5-a]pyrimidin-7-one in the presence of a reducing agent. The product is then purified using column chromatography and characterized using spectroscopic methods.

Scientific Research Applications

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α has been shown to have a broad range of therapeutic applications in scientific research. It has been extensively studied for its potential anti-cancer properties, as it inhibits the SAPK pathway, which is involved in cancer cell survival and proliferation. Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-α has been studied for its potential neuroprotective effects, as it has been shown to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

148680-62-0

Product Name

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-phenyl-

Molecular Formula

C22H21FN6O

Molecular Weight

404.4 g/mol

IUPAC Name

5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C22H21FN6O/c23-18-6-8-19(9-7-18)27-12-10-26(11-13-27)16-29-22(30)21-14-20(25-28(21)15-24-29)17-4-2-1-3-5-17/h1-9,14-15H,10-13,16H2

InChI Key

SOUIHMOJVCWUSE-UHFFFAOYSA-N

SMILES

C1CN(CCN1CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4)C5=CC=C(C=C5)F

Canonical SMILES

C1CN(CCN1CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4)C5=CC=C(C=C5)F

Other CAS RN

148680-62-0

synonyms

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-8-phenyl-1,3,4,9-tetrazab icyclo[4.3.0]nona-2,6,8-trien-5-one

Origin of Product

United States

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